Furoic acid D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

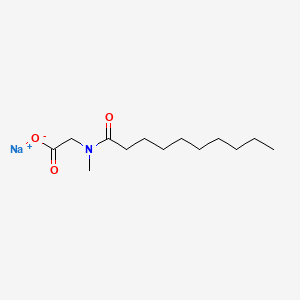

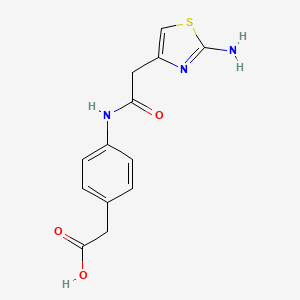

Furoic acid D3, also known as 2-Furoic acid-d3, is the deuterium labeled 2-Furoic acid . It is an organic compound produced through furfural oxidation . It exhibits hypolipidemic effects, lowering both serum cholesterol and serum triglyceride levels in rats . It is a heterocyclic carboxylic acid that is widely used in food products as a preservative and flavoring agent .

Synthesis Analysis

The production of furoic acid starts from furfural through a base-assisted oxidation with hydrogen peroxide . A strategy to efficiently produce furoic acid and integrate this with the production of the intermediate alkyl furoate for surfactant production has been reported .Molecular Structure Analysis

The molecular formula of Furoic acid D3 is C5HD3O3 . The average mass is 115.102 Da and the monoisotopic mass is 115.034874 Da .Chemical Reactions Analysis

Furoic acid and its derivatives have been found to be reactive dienes in Diels–Alder couplings with maleimide dienophiles . The reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of Furoic acid D3 include a molecular weight of 115.10 . It is slightly soluble in DMSO and Methanol . The melting point of 2-Furoic acid is around 132 °C .科学的研究の応用

Antibacterial Activity

Furan derivatives, including 2-Furoic Acid-d3, have been found to have significant antibacterial activity . They are effective in inhibiting the growth of both gram-positive and gram-negative bacteria . This makes them a promising area of research in the development of new antibacterial agents, especially in the face of increasing microbial resistance .

Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives hold a special position . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Production of Renewable Platform Chemicals and Biomaterials

2-Furoic Acid-d3 can be used in the production of renewable platform chemicals and biomaterials . For instance, 2,5-furandicarboxylic acid (FDCA), which is produced from 2-furoic acid, has gained great industrial interest as a renewable alternative to terephthalic acid (TPA) in the generation of bioplastics .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Syntheses of Novel Furan Derivatives

2-Furoic Acid-d3 can be used in the syntheses of novel furan derivatives . The numerous methods by which furans derivatives can be made as well as their numerous structural reactions offer a wide range of prospects in the field of organic chemistry .

CO2 Sequestration Process

The whole-cell mediated synthesis of FDCA from 2-furoic acid (FA) as substrate allows for the production of FDCA under mild conditions by carboxylation of FA . This process can be used to convert underutilized hemicellulose-derived C5 building blocks into renewable platform chemicals and materials in a CO2 sequestration process .

Safety and Hazards

将来の方向性

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .

作用機序

- The primary targets of 2-Furoic Acid-d3 are not explicitly documented in the available literature. However, furan derivatives, including 2-Furoic Acid, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria .

Target of Action

Pharmacokinetics

特性

IUPAC Name |

3,4,5-trideuteriofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furoic acid D3 | |

Q & A

Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?

A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)